

Introduction: Acknowledging the Compound's Utility and Inherent Risks

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Dichloro-2-methylpyridine**

Cat. No.: **B180334**

[Get Quote](#)

3,5-Dichloro-2-methylpyridine is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a key building block for constructing more complex molecular architectures. However, as with many chlorinated heterocyclic compounds, its utility is matched by significant potential hazards. This guide is designed for researchers, chemists, and drug development professionals, providing a comprehensive overview of the safety protocols and handling procedures necessary to mitigate risks when working with this compound. As a self-validating system of safety, this document moves from identification and hazard assessment to control measures and emergency response, ensuring a holistic understanding of safe laboratory practices.

Section 1: Chemical and Physical Properties

A foundational understanding of a chemical's properties is paramount to its safe handling. These characteristics influence its behavior under various laboratory conditions, from storage to reaction quenching. While comprehensive experimental data for this specific isomer is not broadly published, data for closely related compounds and computational predictions provide a solid basis for risk assessment.

Property	Value	Source
Molecular Formula	C ₆ H ₅ Cl ₂ N	[1]
Molecular Weight	162.01 g/mol	[2]
CAS Number	103949-58-2 (for 3,4-dichloro-2-methylpyridine)	[2]
Appearance	Expected to be a solid or liquid	N/A
XLogP3	2.5	[2]
Melting Point	180-182 °C (for the related 3,5-Dichloro-2-hydroxypyridine)	

Section 2: Comprehensive Hazard Assessment

Due to the limited availability of a specific Safety Data Sheet (SDS) for **3,5-Dichloro-2-methylpyridine**, a conservative approach based on the hazard profiles of structurally similar isomers is scientifically prudent and essential for ensuring personnel safety. The data below is synthesized from GHS classifications of close analogues like 3,4-dichloro-2-methylpyridine and 3,5-dichloro-4-methylpyridine.[\[2\]](#)[\[3\]](#) It is imperative to handle **3,5-Dichloro-2-methylpyridine** as if it possesses all of the following hazards.

Toxicological Hazards

- Acute Toxicity: The compound is anticipated to be harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[\[3\]](#)[\[4\]](#) The primary routes of exposure are ingestion, dermal absorption, and inhalation of dust or aerosols.
- Skin Corrosion/Irritation: Causes skin irritation upon contact.[\[2\]](#)[\[3\]](#) Prolonged exposure may lead to dermatitis.[\[5\]](#)
- Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[\[2\]](#)[\[4\]](#) Direct contact can result in significant injury.
- Respiratory Irritation: May cause respiratory tract irritation if inhaled.[\[2\]](#)

GHS Hazard Summary (Based on Analogues)

Hazard Class	GHS Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 3 or 4	H311/H312: Toxic/Harmful in contact with skin
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 1 or 2A	H318/H319: Causes serious eye damage/irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

Section 3: The Hierarchy of Controls for Safe Handling

The most effective safety strategies prioritize eliminating hazards or isolating personnel from them. The following hierarchy provides a systematic approach to controlling exposure to **3,5-Dichloro-2-methylpyridine**.

Elimination
(Not Feasible)

Personal Protective Equipment
(Gloves, Goggles, Lab Coat)

Substitution
(Use a less hazardous reagent)

Engineering Controls
(Fume Hood, Glovebox)

Administrative Controls
(SOPs, Training)

[Click to download full resolution via product page](#)

Caption: Hierarchy of controls for mitigating chemical exposure.

Detailed Protocol for Safe Handling in a Laboratory Setting

This protocol must be followed to minimize exposure and ensure a safe working environment.

- Preparation and Engineering Controls:
 - Work Area: All handling of **3,5-Dichloro-2-methylpyridine**, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[\[6\]](#)
 - Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before beginning work.

- Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[7]
- Personal Protective Equipment (PPE) Selection and Use:
 - Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[7][8]
 - Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[7][8]
 - Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[3][6] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
- Procedural Controls:
 - Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]
 - Minimize Dust/Aerosol Generation: Handle the solid material carefully to avoid creating dust. If dissolving, add the solid to the solvent slowly.
 - Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.[9]
 - Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[9]

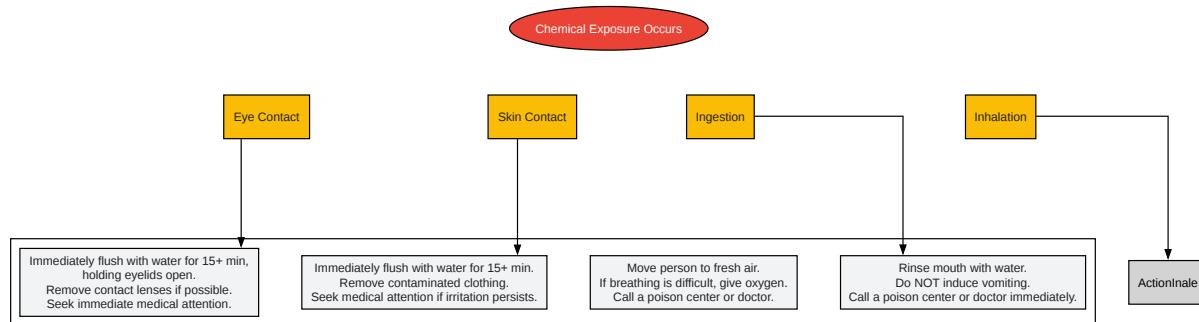
Section 4: Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage Protocol

- Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[7][9]

- Security: Store in a locked cabinet or area accessible only to authorized personnel.[6][9]
- Incompatibilities: Store away from strong oxidizing agents, acids, and sources of ignition such as heat, sparks, or open flames.[5]


Waste Disposal Protocol

- Classification: All waste containing **3,5-Dichloro-2-methylpyridine**, including empty containers and contaminated PPE, must be treated as hazardous waste.
- Containment: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
- Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations.[6][9] Do not dispose of it down the drain or into the environment.[8]

Section 5: Emergency Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an incident.

First-Aid Decision Flowchart

[Click to download full resolution via product page](#)

Caption: First-aid response flowchart for different exposure routes.

Detailed First-Aid Measures

- In case of Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7][10] If skin irritation occurs, get medical advice.
- In case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.
- If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[9][10] If the person feels unwell or has difficulty breathing, call a poison center or physician immediately. [9]
- If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[7]

Spill and Fire Response

- Small Spill Cleanup:
 - Evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition.[7]
 - Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[7]
 - Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5][11]
 - Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[12]
 - Clean the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.
- Firefighting Measures:
 - Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[7][12]
 - Specific Hazards: The substance is combustible.[12] Upon heating or in a fire, it may decompose to produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.
 - Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7]

Conclusion

3,5-Dichloro-2-methylpyridine is a compound that demands respect and meticulous handling. While a complete, verified toxicological profile for this specific isomer is pending in public literature, the data from its close analogues provide a clear and compelling case for treating it as a hazardous substance. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering solutions and PPE, and following the detailed protocols outlined in this guide, researchers can effectively mitigate the risks. A proactive and informed approach to

safety is not a barrier to scientific progress but rather the foundational support upon which successful and responsible research is built.

References

- PubChem. **3,5-Dichloro-2-methylpyridine**. National Center for Biotechnology Information. [\[Link\]](#)
- Cheméo. (2007). Chemical Properties of 3,5-dichloro-2-(trichloromethyl)pyridine (CAS 1128-16-1). [\[Link\]](#)
- Princeton University Environmental Health and Safety. (Date not available). Section 3: Emergency Procedures. [\[Link\]](#)
- PubChem. 3,5-Dichloro-2,4,6-trifluoropyridine. National Center for Biotechnology Information. [\[Link\]](#)
- PubChem. 3,5-Dichloro-2-methylpyrazine. National Center for Biotechnology Information. [\[Link\]](#)
- PubChem. 3,4-Dichloro-2-methylpyridine. National Center for Biotechnology Information. [\[Link\]](#)
- Occupational Safety and Health Administration. (Date not available). Permissible Exposure Limits – OSHA Annotated Table Z-2. U.S. Department of Labor. [\[Link\]](#)
- Occupational Safety and Health Administration. (Date not available). Subpart Z -- Toxic and hazardous substances, 1910.1000 -- air contaminants. U.S. Department of Labor. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,5-Dichloro-2-methylpyridine | C6H5Cl2N | CID 22734343 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichloro-2-methylpyridine | C6H5Cl2N | CID 21922890 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbull.com [chemicalbull.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Introduction: Acknowledging the Compound's Utility and Inherent Risks]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180334#3-5-dichloro-2-methylpyridine-safety-and-handling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com